molecular formula C9H10BClO4 B8209083 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid

Cat. No.: B8209083
M. Wt: 228.44 g/mol
InChI Key: IGXPMFATOAGCGD-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a dioxolane ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Phenol Derivatives: Formed through oxidation of the boronic acid group.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the chloro group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid in chemical reactions involves the following key steps:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the chloro and dioxolane substituents, making it less versatile in certain synthetic applications.

    2-Chlorophenylboronic Acid: Lacks the dioxolane ring, which may limit its reactivity and stability in certain reactions.

    5-(1,3-Dioxolan-2yl)phenylboronic Acid: Lacks the chloro substituent, which may affect its electronic properties and reactivity.

Uniqueness

2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid is unique due to the presence of both the chloro and dioxolane substituents, which enhance its reactivity and versatility in organic synthesis. The chloro group can participate in substitution reactions, while the dioxolane ring provides additional stability and functionalization options .

Properties

IUPAC Name

[2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXPMFATOAGCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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